4,5-Diaminoacridin-9(10H)-one
Description
Structure
3D Structure
Properties
CAS No. |
89023-36-9 |
|---|---|
Molecular Formula |
C13H11N3O |
Molecular Weight |
225.25 g/mol |
IUPAC Name |
4,5-diamino-10H-acridin-9-one |
InChI |
InChI=1S/C13H11N3O/c14-9-5-1-3-7-11(9)16-12-8(13(7)17)4-2-6-10(12)15/h1-6H,14-15H2,(H,16,17) |
InChI Key |
GOJXWWGGVGHYJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)N)NC3=C(C2=O)C=CC=C3N |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Derivatization Strategies for 4,5 Diaminoacridin 9 10h One Analogues
Established Synthetic Pathways to the 4,5-Diaminoacridin-9(10H)-one Core
Traditional synthetic approaches to the this compound core rely on a foundational multi-step sequence involving the construction of a dinitro-substituted acridone (B373769) precursor, followed by chemical reduction.
The final step in the synthesis of this compound is typically the reduction of its precursor, 4,5-dinitroacridin-9(10H)-one. The precursor itself is commonly synthesized via an Ullmann condensation reaction, where a suitably substituted 2-halobenzoic acid is coupled with a substituted aniline, followed by an acid-catalyzed intramolecular cyclization. For instance, the reaction between 2-chloro-3,5-dinitrobenzoic acid and aniline, or a similar coupling, would yield a dinitrodiphenylamine-2'-carboxylic acid intermediate, which is then cyclized to form the 4,5-dinitroacridone core. wikipedia.orgresearchgate.net
Once the dinitro precursor is obtained, catalytic hydrogenation is the most common and efficient method for its conversion to the target diamino compound. This transformation is a standard procedure in organic synthesis for the reduction of aromatic nitro groups to amines. chemistrytalk.org The reaction involves treating the dinitroacridone with hydrogen gas in the presence of a metal catalyst. Finely divided metals such as palladium, platinum, and nickel are the most widely used catalysts for this purpose. libretexts.org
Palladium on carbon (Pd/C) is a particularly effective catalyst for this transformation, offering high efficiency and selectivity. The reaction is typically carried out in a solvent such as ethanol, methanol, or ethyl acetate (B1210297) under a hydrogen atmosphere. Platinum(IV) oxide (PtO₂), also known as Adams' catalyst, is another powerful catalyst for the hydrogenation of nitro compounds and can be employed effectively in acidic solvents like acetic acid. libretexts.org The reduction of both nitro groups proceeds simultaneously to afford this compound in high yield. The preferential reduction of one nitro group over another, while possible in some dinitroaromatic systems using specific reagents like sodium polysulfide, is less common in this context where the goal is the fully reduced diamine. researchgate.net
Table 1: Representative Catalysts and Conditions for Nitro Group Reduction
| Catalyst | Common Solvents | Typical Conditions | Reference(s) |
| Palladium on Carbon (Pd/C) | Ethanol, Methanol, Ethyl Acetate | H₂ (1-50 atm), Room Temp - 80°C | libretexts.org |
| Platinum(IV) Oxide (PtO₂) | Acetic Acid, Ethanol | H₂ (1-3 atm), Room Temp | libretexts.orglibretexts.org |
| Raney Nickel | Ethanol, Methanol | H₂ (high pressure), Elevated Temp | chemistrytalk.org |
The central reaction in forming the tricyclic acridone core is the intramolecular cyclization of an N-phenylanthranilic acid intermediate. This reaction is a type of electrophilic aromatic substitution, where the carboxylic acid group, activated by a catalyst, acylates the second aromatic ring to close the central ring of the acridone system.
The classic method involves heating the N-phenylanthranilic acid in the presence of a strong acid catalyst. Concentrated sulfuric acid (H₂SO₄) has been widely employed for this purpose. researchgate.net Polyphosphoric acid (PPA) is another common and effective dehydrating agent and catalyst for this cyclization. More recently, microwave-assisted organic synthesis has been applied to this reaction, significantly reducing reaction times from hours to minutes and often providing cleaner products with high yields. jocpr.com Lewis acids, such as zinc chloride (ZnCl₂), have also been shown to effectively catalyze this cyclization under microwave irradiation, presenting a greener alternative to strong protic acids. jocpr.com
Table 2: Examples of Cyclization Reactions for Acridone Synthesis
| Precursor | Catalyst/Conditions | Product | Yield | Time | Reference(s) |
| N-phenylanthranilic acid | H₂SO₄, heat | 9(10H)-Acridone | High | N/A | researchgate.net |
| N-phenylanthranilic acid | ZnCl₂, Microwave | 9(10H)-Acridone | 95% | 4 min | jocpr.com |
| N-(p-tolyl)anthranilic acid | ZnCl₂, Microwave | 2-Methyl-9-acridone | 93% | 5.3 min | jocpr.com |
| N-(o-tolyl)anthranilic acid | ZnCl₂, Microwave | 4-Methyl-9-acridone | 91% | 6 min | jocpr.com |
Innovative Catalytic Approaches in Acridinone (B8587238) Synthesis
Modern synthetic chemistry has introduced powerful catalytic methods that provide more direct and versatile access to the acridone scaffold, often with greater functional group tolerance and milder reaction conditions compared to traditional methods.
Lewis acids function as electron-pair acceptors, activating substrates towards nucleophilic attack or promoting cyclization reactions. researchgate.net In the context of acridone synthesis, Lewis acids have been used to catalyze condensation and cyclization cascades.
For example, cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) has been used as a catalyst in a three-component reaction between chalcones, anilines, and β-ketoesters. nih.gov This reaction first assembles a complex intermediate, which can then undergo a microwave-assisted thermal cyclization to afford dihydroacridin-9(10H)-ones. The subsequent aromatization yields the fully unsaturated acridone core. This approach allows for the rapid construction of complex acridone structures from simple starting materials. As previously mentioned, simpler Lewis acids like ZnCl₂ are also effective in catalyzing the final ring-closing step in the synthesis of the basic acridone framework. jocpr.com
Table 3: Lewis Acid-Catalyzed Reactions in Acridinone Synthesis
| Reaction Type | Lewis Acid | Substrates | Key Conditions | Product Type | Reference(s) |
| Three-component reaction | CAN (5 mol%) | Chalcone, Aniline, Ethyl acetoacetate | Reflux in ethanol | 2,3-dihydroanthranilate intermediate | nih.gov |
| Intramolecular Cyclization | ZnCl₂ | N-phenylanthranilic acids | Microwave, Solvent-free | 9(10H)-Acridone derivatives | jocpr.com |
Transition metal catalysis, particularly with palladium, has revolutionized the formation of carbon-carbon and carbon-heteroatom bonds, providing new pathways to heterocyclic structures like acridinones. nih.gov These methods often proceed under milder conditions than classic cyclizations and tolerate a wider array of functional groups.
One innovative approach is the palladium-catalyzed dual C-H carbonylation of commercially available diarylamines. This reaction uses a carbon monoxide source, such as dicobalt octacarbonyl (Co₂(CO)₈), to directly form the carbonyl group of the acridone ring by activating two C-H bonds on the adjacent aromatic rings. This method is operationally simple and allows for the synthesis of diverse acridone derivatives in good yields.
Another modern strategy is the palladium-catalyzed reductive annulation of 2-nitrobenzaldehydes with resorcinols. rsc.org This reaction constructs the acridone core by forming multiple bonds in a single operation, showcasing the efficiency of modern catalytic methods. These innovative metal-catalyzed reactions represent the forefront of acridinone synthesis, enabling the construction of complex analogues that may be difficult to access through traditional routes.
Table 4: Metal-Catalyzed Reactions for Acridinone Synthesis
| Reaction Type | Catalyst System | Substrates | Key Conditions | Product Type | Reference(s) |
| Dual C-H Carbonylation | Pd(OAc)₂, Co₂(CO)₈ | Diarylamines | 150°C, Dioxane | Acridones | N/A |
| Reductive Annulation | Palladium catalyst | 2-Nitrobenzaldehydes, Resorcinols | N/A | Acridone derivatives | rsc.org |
| General Synthesis | Polymer-supported Palladium | N/A | N/A | Acridone derivatives | nih.gov |
Green Chemistry Methodologies for Enhanced Synthesis Efficiency
In recent years, the principles of green chemistry have been increasingly integrated into the synthesis of complex heterocyclic compounds to minimize environmental impact and improve efficiency. researchgate.net Methodologies such as microwave-assisted synthesis, ultrasound-assisted reactions, and one-pot multicomponent reactions are particularly relevant to the synthesis of acridin-9(10H)-one derivatives.
Ultrasound-assisted synthesis is another green technique that utilizes acoustic cavitation to promote chemical reactions. nih.govnih.govmdpi.com This method can lead to higher yields and shorter reaction times, particularly in heterogeneous reactions. researchgate.net The application of ultrasound in a one-pot, two-step protocol has been demonstrated for the synthesis of novel sulfonamide-isoxazoline hybrids, showcasing its potential for the efficient construction of complex molecules. nih.gov Such one-pot procedures, which combine multiple reaction steps into a single operation, are a cornerstone of green chemistry as they reduce the need for solvent-intensive purification of intermediates. mdpi.comnih.govorganic-chemistry.org
The following table summarizes the key advantages of these green chemistry methodologies:
| Methodology | Key Advantages | Relevant Examples |
| Microwave-Assisted Synthesis | Reduced reaction times, Increased yields, Enhanced selectivity | Synthesis of 1,3-diaryl-1,2-dihydroacridin-9(10H)-ones nih.gov |
| Ultrasound-Assisted Synthesis | Shorter reaction times, Higher yields, Useful for heterogeneous reactions | One-pot synthesis of sulfonamides-isoxazolines hybrids nih.gov |
| One-Pot Multicomponent Reactions | Reduced waste, Time and resource-efficient, Increased molecular complexity | Synthesis of various heterocyclic compounds nih.govorganic-chemistry.org |
Strategic Derivatization of the this compound Framework
N-Alkylation and N-Acylation Reactions
The amino groups at the 4 and 5 positions of the acridinone core are prime targets for derivatization through N-alkylation and N-acylation. These reactions allow for the introduction of a wide variety of functional groups, which can influence the molecule's solubility, steric profile, and intermolecular interactions.
N-Alkylation can be achieved using various alkylating agents, such as alkyl halides, in the presence of a base. A general procedure for O-alkylation, which can be adapted for N-alkylation, involves the use of sodium hydride to deprotonate the heteroatom, followed by the addition of the alkyl halide. diva-portal.org The synthesis of bis- and tetra-acridines has been accomplished through the N-alkylation of a 4-(bromomethyl)acridine with various amines, demonstrating the feasibility of this approach for creating more complex structures. mdpi.com
N-Acylation reactions typically proceed via nucleophilic acyl substitution, where an amine attacks the carbonyl carbon of an acylating agent, such as an acyl chloride or anhydride. masterorganicchemistry.comlibretexts.orgyoutube.com The reactivity of the acylating agent is a key factor in these reactions, with acyl chlorides being the most reactive. youtube.com A simple protocol for the N-transacylation of neuraminic acid derivatives has been reported, showcasing a method for exchanging acyl groups on a complex molecule. sigmaaldrich.com
Nucleophilic Substitution Reactions for Functionalization
Nucleophilic aromatic substitution (SNAr) is a powerful tool for the functionalization of electron-deficient aromatic rings. masterorganicchemistry.comyoutube.com The acridinone core, particularly when substituted with electron-withdrawing groups, can be susceptible to SNAr reactions. This allows for the introduction of various nucleophiles, such as amines, alkoxides, and thiolates, onto the aromatic framework.
The mechanism of SNAr typically involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the departure of a leaving group. youtube.com The rate of reaction is influenced by the nature of the leaving group and the presence of electron-withdrawing groups ortho and para to the site of substitution. masterorganicchemistry.com While direct examples on the this compound are not abundant in the provided search results, the general principles of SNAr suggest its potential for modifying halogenated or otherwise activated derivatives of this scaffold.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient and versatile reaction for forming 1,2,3-triazoles. sigmaaldrich.com This reaction is characterized by its high yield, mild reaction conditions, and tolerance of a wide range of functional groups, making it ideal for the derivatization of complex biomolecules. thermofisher.com
The CuAAC reaction has been successfully employed in the synthesis of 9-aminoacridine (B1665356) derivatives. nih.gov By introducing an azide (B81097) or alkyne functionality onto the this compound core, a diverse array of substituents can be "clicked" on, allowing for the rapid generation of compound libraries. This strategy is particularly valuable for creating derivatives with tailored properties for specific biological targets. A copper-free variant of click chemistry has also been developed for in vivo applications, overcoming the toxicity concerns associated with the copper catalyst. nih.gov
Synthesis of Advanced Polyacridines and Macrocyclic Architectures
The construction of larger, more complex architectures based on the acridinone scaffold, such as polyacridines and macrocycles, can lead to compounds with novel properties and modes of action.
Polyacridines , such as bis- and tetra-acridines, can be synthesized by linking multiple acridine (B1665455) units together. One synthetic pathway involves the N-alkylation of a 4-(bromomethyl)acridine with primary amines or diamines, allowing for the controlled formation of dimeric and tetrameric structures. mdpi.com
Macrocyclic architectures incorporating the acridinone framework are of interest due to their potential for molecular recognition and as G-quadruplex stabilizers. nih.gov While the direct synthesis of macrocycles containing this compound is not explicitly detailed in the provided results, general strategies for macrocyclization, such as those used for pyridyl polyoxazoles and aminotriazine-containing macrocycles, can be envisioned. nih.govnih.gov These methods often involve the reaction of difunctionalized precursors under high-dilution conditions to favor intramolecular cyclization.
The following table provides examples of building blocks for these advanced architectures:
| Architecture | Building Block Example | Synthetic Strategy |
| Polyacridines | 4-(Bromomethyl)acridine | N-alkylation with di- or polyamines mdpi.com |
| Macrocycles | Difunctionalized acridinone derivatives | Intramolecular cyclization reactions |
Bioconjugation Techniques for Molecular Probe Development
Bioconjugation, the covalent attachment of a molecule to a biomolecule such as a protein or nucleic acid, is a key strategy for developing molecular probes for diagnostics and imaging. The this compound scaffold, with its inherent fluorescence and DNA-intercalating properties, is an excellent candidate for the development of such probes.
Click chemistry, particularly the CuAAC reaction, is a widely used method for bioconjugation due to its bioorthogonality and efficiency. thermofisher.com By functionalizing the acridinone with an azide or alkyne, it can be readily conjugated to biomolecules that have been metabolically labeled with the complementary reactive partner. This technique has been used for nascent protein synthesis detection, RNA imaging, and the detection of lipid peroxidation. thermofisher.com Copper-free click chemistry provides a valuable alternative for live-cell imaging applications where the toxicity of copper is a concern. nih.gov
Advanced Spectroscopic Characterization and Elucidation of 4,5 Diaminoacridin 9 10h One Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is an indispensable tool for determining the detailed structure of organic molecules in solution. Through the analysis of various NMR experiments, the constitution, configuration, and conformation of 4,5-Diaminoacridin-9(10H)-one and its derivatives can be thoroughly established.
Proton (¹H) NMR and Carbon-13 (¹³C) NMR for Chemical Connectivity
One-dimensional ¹H and ¹³C NMR spectra offer the primary information regarding the chemical environment of each proton and carbon atom within the molecule, allowing for the establishment of the fundamental chemical framework.
The ¹H NMR spectrum of the parent compound, acridin-9(10H)-one, shows a complex pattern of aromatic protons. For this compound, the introduction of two electron-donating amino (-NH₂) groups at the C4 and C5 positions significantly alters the electronic distribution in the aromatic rings, inducing predictable upfield shifts (to lower ppm values) for the adjacent protons. The protons of the amino groups themselves would be expected to appear as broad singlets, the chemical shift of which can be dependent on solvent and concentration.
Similarly, the ¹³C NMR spectrum provides a single peak for each unique carbon atom. chemistrysteps.com In a broadband-decoupled ¹³C NMR spectrum, all signals appear as singlets, and their chemical shifts are highly indicative of their chemical environment. chemistrysteps.com The carbonyl carbon (C9) of the acridone (B373769) system is typically observed far downfield. researchgate.net The amino groups at C4 and C5 would cause a significant upfield shift for these carbons and influence the shifts of other carbons in the aromatic system due to their strong electron-donating resonance effect.
Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in ppm for this compound in DMSO-d₆. Predicted values are based on published data for Acridin-9(10H)-one researchgate.net and known substituent effects.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1, 8 | ~7.9 - 8.1 (d) | ~122 - 124 |
| 2, 7 | ~7.2 - 7.4 (t) | ~117 - 119 |
| 3, 6 | ~7.6 - 7.8 (t) | ~131 - 133 |
| 4, 5 | - | ~145 - 148 |
| 4a, 5a | - | ~120 - 122 |
| 8a, 9a | - | ~140 - 142 |
| 9 | - | ~176 - 178 |
| 10 (N-H) | ~11.5 - 12.0 (s, broad) | - |
| 4,5 (-NH₂) | ~5.0 - 6.0 (s, broad) | - |
Nitrogen-15 (¹⁵N) NMR and Two-Dimensional (2D) NMR Experiments
To overcome the limitations of 1D NMR, particularly in complex molecules with overlapping signals, ¹⁵N NMR and various 2D NMR techniques are employed for definitive structural confirmation.
Nitrogen-15 (¹⁵N) NMR directly probes the nitrogen nuclei, providing valuable information about the electronic environment of the heterocyclic ring nitrogen (N10) and the two exocyclic amino groups. The chemical shifts in ¹⁵N NMR are very sensitive to hybridization and substitution, allowing for clear differentiation between the amide-like nitrogen of the acridone core and the amine nitrogens at C4 and C5. researchgate.net
Two-Dimensional (2D) NMR experiments correlate different nuclei through chemical bonds, providing unambiguous evidence of connectivity. harvard.edu
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. emerypharma.com It would definitively link the proton signals of the aromatic rings to their corresponding carbon signals, confirming the assignments predicted in the 1D spectra. The absence of a correlation for a carbon signal in the aromatic region would identify it as a quaternary (non-protonated) carbon. emerypharma.com
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for mapping the complete molecular skeleton by identifying longer-range couplings (typically over 2-4 bonds). libretexts.org For this compound, key correlations would be observed from the N-H protons of the amino groups to the C4/C5 and adjacent carbons, and from the aromatic protons to carbons two and three bonds away. These correlations are instrumental in confirming the substitution pattern of the derivatives. mdpi.com
Temperature-Dependent NMR Studies for Dynamic Processes
Molecules are not static, and temperature-dependent (dynamic) NMR (DNMR) studies can reveal information about intramolecular processes that occur on the NMR timescale. researchgate.net For acridone derivatives, two primary dynamic processes are of interest: tautomerism and restricted bond rotation.
Acridin-9(10H)-one can exist in a tautomeric equilibrium with 9-hydroxyacridine. While physicochemical studies and theoretical calculations have confirmed the acridone form is overwhelmingly favored in solution, DNMR can be used to study the kinetics of this exchange. researchgate.net By varying the temperature, it is possible to observe changes in the NMR spectrum, such as line broadening or the coalescence of signals, which allows for the calculation of the energy barriers and rates of the tautomeric interconversion.
Furthermore, restricted rotation around the C4-NH₂ and C5-NH₂ bonds could potentially be observed. At low temperatures, rotation might be slow enough on the NMR timescale to result in distinct signals for the two N-H protons of a single amino group. As the temperature is raised, the rate of rotation increases, leading to the coalescence of these signals into a single, time-averaged peak.
Vibrational Spectroscopy for Molecular Structure and Interactions
Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly effective for identifying functional groups and studying intermolecular interactions like hydrogen bonding.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. uobasrah.edu.iq The resulting spectrum displays absorption bands at specific frequencies corresponding to the vibrations of particular functional groups. For this compound, the FT-IR spectrum provides a characteristic fingerprint based on its constituent groups. udel.edu
Key expected absorption bands include:
N-H Stretching: Primary amines (-NH₂) typically show two bands in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric stretching vibrations. The secondary amide N-H (position 10) stretch would also appear in this region, often as a broader band if involved in hydrogen bonding. uc.edu
C-H Aromatic Stretching: These vibrations are expected to appear as weaker bands just above 3000 cm⁻¹. vscht.cz
C=O Stretching: The carbonyl group of the cyclic amide (lactam) in the acridone ring is expected to produce a very strong and sharp absorption band, typically in the range of 1640-1670 cm⁻¹. uc.edu
C=C Aromatic Stretching: Multiple bands in the 1475-1600 cm⁻¹ region are characteristic of the carbon-carbon stretching vibrations within the aromatic rings. vscht.cz
N-H Bending: The scissoring vibration of the primary amino groups typically appears in the 1550-1640 cm⁻¹ region. uc.edu
C-N Stretching: These absorptions for both aromatic amines and amides are found in the 1250-1350 cm⁻¹ region.
Interactive Table 2: Predicted Characteristic FT-IR Absorption Frequencies for this compound.
| Frequency Range (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| 3300 - 3500 | Medium | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) |
| 3200 - 3400 | Medium | N-H Stretch | Secondary Amide (N10-H) |
| 3000 - 3100 | Weak | C-H Stretch | Aromatic |
| 1640 - 1670 | Strong | C=O Stretch | Cyclic Amide (Lactam) |
| 1550 - 1640 | Medium | N-H Bend (Scissoring) | Primary Amine (-NH₂) |
| 1475 - 1600 | Medium-Strong | C=C Stretch | Aromatic Ring |
| 1250 - 1350 | Medium | C-N Stretch | Aromatic Amine/Amide |
Raman Spectroscopy in Structural Investigations
Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. nih.gov While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman is sensitive to vibrations that cause a change in polarizability. Therefore, symmetric vibrations that are weak or inactive in the IR spectrum are often strong in the Raman spectrum.
For this compound, Raman spectroscopy would be particularly useful for analyzing the vibrations of the aromatic carbon skeleton. The symmetric "breathing" modes of the aromatic rings would be expected to produce strong Raman signals. This technique can also provide information on the C-N and N-H vibrations of the amino substituents, helping to build a complete vibrational profile of the molecule. nih.govnih.gov Comparing the Raman and FT-IR spectra helps to confirm assignments and provides a more comprehensive understanding of the molecule's vibrational characteristics.
Electronic Absorption and Emission Spectroscopy
The electronic spectroscopic properties of this compound and its derivatives are dictated by the extensive π-conjugated system of the acridone core, which is further modulated by the electron-donating amino groups. These properties are fundamental to understanding their behavior in various chemical and biological environments.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy and Electronic Transitions
The absorption of ultraviolet and visible light by organic molecules corresponds to the excitation of electrons from lower energy ground states to higher energy excited states. uobasrah.edu.iq In molecules with extensive conjugation and heteroatoms, such as this compound, the most significant electronic transitions are typically π → π* and n → π*. uobasrah.edu.iq The acridine (B1665455) heterocyclic system provides the π electrons, while the nitrogen and oxygen atoms possess non-bonding (n) electrons.
The UV-Vis spectra of acridine derivatives are characterized by significant absorption in the 350-450 nm range, which is attributed to transitions between the π-electron energy levels of the fused ring system. researchgate.net The promotion of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) is generally the most favored transition. libretexts.org The presence of the two amino groups at the 4 and 5 positions acts to extend the conjugation and raise the energy of the HOMO, which typically results in a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to the unsubstituted acridone core.
Theoretical interpretations of the electronic transitions in 9-acridinones have been supported by semi-empirical calculations, which help in assigning the energies and probabilities of transitions such as S₀→S₁, S₀→T₁, and S₁→T₁. nih.govresearchgate.net These studies provide insight into the charge distribution in the ground and excited states, further elucidating the nature of the electronic transitions. nih.gov
Table 1: Representative UV-Vis Absorption Data for Acridine Derivatives This table presents typical absorption maxima for related acridine structures to illustrate the spectral region of interest, as specific data for this compound is not detailed in the provided sources.
| Compound Class | Typical λmax Range (nm) | Associated Transitions |
| Acridine Thioureas | ~420 | π → π |
| S-methyl-9-acridinylisothiuronium iodides | ~420 | π → π |
| General Acridine Derivatives | 350 - 450 | π → π* |
Fluorescence Spectroscopy and Photophysical Properties
Fluorescence is the radiative decay process from the lowest singlet excited state (S₁) to the ground state (S₀). The photophysical properties of this compound derivatives, including their emission efficiency, excited-state behavior, and environmental sensitivity, are central to their application as fluorescent probes.
The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. For acridone-based compounds, the quantum yield can be highly variable, influenced by molecular rigidity, substituent effects, and environmental factors. rsc.org
A novel thermally activated delayed fluorescence (TADF) compound based on an acridin-9(10H)-one acceptor, 3,6-di(10H)-phenoxazin-10-yl)-10-phenylacridin-9(10H)-one (3,6-DPXZ-AD), was reported to have a high fluorescence quantum yield of 94.9%. rsc.org This high efficiency was attributed to a rigid molecular structure that suppresses non-radiative decay pathways. rsc.org Conversely, other studies have noted that efficient spin-orbital coupling in some acridone molecules can lead to relatively low fluorescence quantum yields. researchgate.net The emission efficiency of acridinium (B8443388) derivatives has also been shown to be dramatically enhanced through complex formation; for instance, the quantum yield of 10-methyl-9-phenylacridinium perchlorate (B79767) (PhAcr⁺) was enhanced 22.3 times upon complexation with saponite. researchgate.net
Table 2: Factors Influencing Fluorescence Emission Efficiency
| Factor | Effect on Quantum Yield (Φf) | Rationale |
| Molecular Rigidity | Increase | Suppression of non-radiative decay from conformational relaxation. rsc.org |
| Concentration | Decrease (at high conc.) | Aggregation-caused quenching (ACQ) due to π-π stacking. researchgate.net |
| Complex Formation | Increase | Surface fixation can induce emission by restricting molecular motion. researchgate.net |
| Spin-Orbit Coupling | Decrease | Promotes intersystem crossing to the triplet state, a non-fluorescent pathway. researchgate.net |
Upon photoexcitation, a molecule is promoted to an excited singlet state (Sₙ). It then rapidly undergoes internal conversion to the lowest excited singlet state (S₁). From the S₁ state, the molecule can return to the ground state (S₀) via several competing pathways:
Fluorescence: Radiative decay, emitting a photon.
Internal Conversion: A non-radiative decay process.
Intersystem Crossing: A non-radiative transition to a triplet state (T₁), which can then lead to phosphorescence or non-radiative decay.
Studies on the excited-state dynamics of related fluorescent probes provide a framework for understanding these pathways. rsc.orgrsc.orgnih.gov For example, investigations into π-conjugated anion receptors have shown that anion binding can significantly alter both the radiative and non-radiative rate constants. nih.gov The lifetime of the excited state is a critical parameter, and for some acridone-based TADF materials, a short delayed fluorescence lifetime of 1.6 µs has been achieved. rsc.org Ultrafast spectroscopic techniques, such as femtosecond transient absorption, are employed to probe these dynamics, revealing processes like intramolecular proton transfer that can occur on a picosecond or even femtosecond timescale. rsc.orgnih.gov
Solvatochromism refers to the change in the color of a substance (and thus its absorption or emission spectra) when it is dissolved in different solvents. This phenomenon arises from differential solvation of the ground and excited states of the molecule. Fluorophores exhibiting strong solvatochromism are highly sensitive to the polarity of their microenvironment. mdpi.com
Derivatives of this compound are expected to be environmentally sensitive due to the presence of both hydrogen bond donating (amino groups) and accepting (carbonyl group) moieties, which can engage in specific interactions with solvent molecules. nih.gov In polar solvents, these interactions can stabilize the excited state to a different extent than the ground state, leading to shifts in the fluorescence emission maximum. For instance, fluorescent probes containing the 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD) group, which is also known for its environmental sensitivity, exhibit weak fluorescence in water but fluoresce brightly with a concomitant blue shift of the emission maximum when transferred to a more hydrophobic environment. mdpi.com This sensitivity is a key property for probes designed to report on changes in local polarity, such as binding to a protein's hydrophobic pocket. nih.gov
Table 3: Solvatochromic Shifts for Environmentally Sensitive Serotonin (B10506) Analogs This table shows data for NBD-labeled ligands to illustrate the principle of environmental sensitivity, characterized by shifts in fluorescence emission maxima (λem) in solvents of varying polarity.
| Solvent | Dielectric Constant | λem of NBD Analog I (nm) | λem of NBD Analog II (nm) |
| Tetrahydrofuran | 7.5 | 531 | 535 |
| Acetone | 20.7 | 532 | 536 |
| Isopropanol | 19.9 | 535 | 539 |
| Ethanol | 24.6 | 536 | 540 |
| Methanol | 32.7 | 538 | 542 |
| Dimethyl sulfoxide | 46.7 | 534 | 539 |
Data adapted from studies on NBD-labeled serotonin analogs, which demonstrate high environmental sensitivity. mdpi.com
Fluorescence quenching is any process that decreases the fluorescence intensity of a sample. It can be broadly classified into static and dynamic mechanisms. nih.gov
Dynamic (Collisional) Quenching: Occurs when the excited fluorophore collides with another molecule (the quencher) in solution, leading to non-radiative de-excitation. This process is diffusion-controlled and its efficiency depends on the concentration of the quencher. nih.gov
Static Quenching: Involves the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher.
The kinetics of quenching are often analyzed using the Stern-Volmer equation, which relates the decrease in fluorescence intensity or lifetime to the quencher concentration. nih.govnih.gov A linear Stern-Volmer plot is typically indicative of a single quenching mechanism being dominant. nih.gov
For acridine-based compounds, quenching has been observed with various molecules. For example, the fluorescence of 9-aminoacridines can be quenched by purine (B94841) mononucleotides. acs.org Natural amino acids such as tryptophan, tyrosine, histidine, and methionine have also been identified as effective quenchers for some fluorophores, often through a combination of static and dynamic mechanisms. nih.govresearchgate.net The underlying physical process for quenching is frequently photoinduced electron transfer (PET), where an electron is transferred between the excited fluorophore and the quencher. nih.gov
The rate of dynamic quenching can be quantified by the bimolecular quenching rate constant (kq), which can be determined from time-resolved fluorescence measurements. nih.gov This constant provides insight into the efficiency of the collisional quenching process. nih.gov
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is an indispensable analytical technique for the structural elucidation of acridone derivatives. It provides crucial information regarding the molecular weight of the compound and offers insights into its structure through the analysis of fragmentation patterns. researchgate.net In the study of acridone derivatives, mass spectra typically exhibit pronounced molecular ions, indicating the stability of the heterocyclic core. researchgate.net The fragmentation pathways are highly dependent on the nature and position of substituents on the acridone scaffold, making mass spectrometry a powerful tool for differentiating isomers and identifying unknown derivatives. researchgate.netresearchgate.net
High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to four or five decimal places. longdom.org This precision allows for the determination of a compound's elemental composition from its exact mass, a critical step in confirming its molecular formula. Unlike low-resolution mass spectrometry, which provides a nominal mass, HRMS can distinguish between ions with very similar integer masses but different elemental compositions. longdom.org
For this compound, HRMS is used to confirm the molecular formula, C₁₃H₁₁N₃O. The theoretical exact mass of the protonated molecule, [M+H]⁺, is calculated and compared against the experimentally measured value. The difference, measured in parts per million (ppm), provides a high degree of confidence in the assigned formula. nih.gov
| Molecular Formula | Ion Type | Calculated m/z | Observed m/z | Mass Error (ppm) |
|---|---|---|---|---|
| C₁₃H₁₁N₃O | [M+H]⁺ | 226.0975 | 226.0972 | -1.33 |
This table presents hypothetical data to illustrate the precision of HRMS. The small mass error provides strong evidence for the proposed elemental composition.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the analytical power of mass spectrometry. This technique is particularly useful for analyzing mixtures of acridone derivatives, allowing for their separation and individual characterization. nih.govspringernature.com A reversed-phase HPLC column, such as a C18, is commonly employed to separate compounds based on their hydrophobicity.
In a typical LC-MS analysis of this compound and its derivatives, compounds would be separated based on factors like the length of alkyl chains or other substituent groups, resulting in distinct retention times. The mass spectrometer then provides mass data for each eluting peak, confirming the identity of each component.
| Compound | Hypothetical Retention Time (min) | Observed [M+H]⁺ (m/z) |
|---|---|---|
| This compound | 5.2 | 226.1 |
| 4-Amino-5-(methylamino)acridin-9(10H)-one | 5.8 | 240.1 |
| 4,5-Bis(methylamino)acridin-9(10H)-one | 6.5 | 254.1 |
Furthermore, tandem mass spectrometry (MS/MS) within an LC-MS system can be used to analyze fragmentation patterns. For the acridone core, a characteristic fragmentation is the loss of a carbonyl group (CO), resulting in a fragment ion with a mass 28 Da less than the molecular ion. jocpr.com For this compound, the protonated molecular ion at m/z 226 would be expected to produce a significant fragment ion at m/z 198 following this neutral loss. Further fragmentation may involve the amino groups and the aromatic rings.
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a fundamental technique used to determine the mass percentage of each element (typically carbon, hydrogen, and nitrogen) within a compound. The experimentally determined percentages are then compared with the calculated theoretical values for a proposed empirical formula. This comparison serves as a crucial verification of the compound's elemental composition and purity. google.com
For this compound, the empirical formula is the same as its molecular formula: C₁₃H₁₁N₃O. The theoretical elemental composition is calculated based on the atomic masses of its constituent elements. Close agreement between the found and calculated values confirms the empirical formula. google.com
| Element | Calculated (%) | Found (%) |
|---|---|---|
| Carbon (C) | 69.32 | 69.28 |
| Hydrogen (H) | 4.92 | 4.95 |
| Nitrogen (N) | 18.65 | 18.61 |
The "Found" values are illustrative and demonstrate the typical level of agreement required to confirm an empirical formula.
Computational and Theoretical Chemistry Studies of 4,5 Diaminoacridin 9 10h One
Conformational Analysis and Tautomerism Studies
The biological activity of a molecule is often dependent on its three-dimensional shape and the presence of different tautomeric forms.
Conformational Analysis: This involves exploring the different spatial arrangements of a molecule (conformers) and determining their relative energies. For a molecule with flexible bonds, identifying the lowest energy conformer is essential as it is likely the most populated and biologically relevant form.
Tautomerism Studies: Tautomers are isomers that readily interconvert, most commonly through the migration of a proton. For 4,5-Diaminoacridin-9(10H)-one, amino-imino tautomerism is possible. Computational methods can be used to calculate the relative energies of different tautomers in various environments (e.g., in the gas phase or in a solvent). This is crucial as different tautomers can have distinct chemical and biological properties. Studies on substituted acridin-9-amines have shown that the stability of amino and imino tautomers can be influenced by the solvent environment and whether the molecule is in the ground or excited state.
Computational Elucidation of Reaction Mechanisms
Computational chemistry is a powerful tool for investigating the step-by-step process of a chemical reaction. By mapping the potential energy surface, researchers can identify reactants, products, transition states, and intermediates.
For a potential reaction involving this compound, computational methods could determine:
Reaction Pathways: The most likely sequence of steps for a given transformation.
Activation Energies: The energy barrier that must be overcome for the reaction to proceed, which is related to the reaction rate.
DFT calculations have been used to study the reaction mechanisms of related compounds, such as the formation of chemiluminescent products from acridinium (B8443388) esters and the synthesis of diaminophthalonitriles. Such studies provide valuable insights into the energetics and pathways of chemical reactions.
In-depth Remain Elusive
Despite a comprehensive search of scientific literature and academic databases, detailed computational and theoretical chemistry studies focusing specifically on the compound this compound are not publicly available. Therefore, it is not possible to provide a thorough, evidence-based article that adheres to the requested outline on transition state analysis, the influence of solvent models, and the prediction of spectroscopic parameters for this specific molecule.
While research exists on the broader class of acridinone (B8587238) derivatives, the specific data and detailed analyses required to populate the subsections outlined in the user's request—namely transition state analysis, reaction barrier determination, the influence of solvent models on reactivity and stability, and the prediction and interpretation of spectroscopic parameters for this compound—have not been found in published scientific literature.
Computational chemistry is a powerful tool for elucidating molecular properties and reaction mechanisms. Studies in this field typically involve methodologies such as Density Functional Theory (DFT) to investigate the electronic structure and predict various chemical phenomena. For a given molecule, such studies could provide valuable insights into:
Transition State Analysis and Reaction Barrier Determination: This involves mapping the energy landscape of a chemical reaction to identify the transition state—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state determines the activation energy or reaction barrier, a critical factor in understanding reaction kinetics.
Influence of Solvent Models on Reactivity and Stability: The surrounding solvent can significantly impact a molecule's stability and reactivity. Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate these solvent effects, providing a more accurate picture of chemical processes in solution.
Prediction and Interpretation of Spectroscopic Parameters: Computational methods can predict various spectroscopic properties, such as NMR chemical shifts, infrared vibrational frequencies, and UV-Vis electronic transitions. These theoretical predictions are invaluable for interpreting experimental spectra and confirming molecular structures.
However, for this compound, specific research applying these computational techniques to the level of detail requested is not currently available in the public domain. The generation of scientifically accurate data tables and detailed research findings as requested would necessitate access to primary research that does not appear to have been published.
Therefore, to maintain scientific accuracy and adhere to the strict content inclusions and exclusions, the requested article cannot be generated at this time.
Chemical Reactivity and Structure Reactivity Relationships in 4,5 Diaminoacridin 9 10h One Systems
Intrinsic Reactivity of Amino and Carbonyl Groups on the Acridinone (B8587238) Scaffold
The acridinone core of 4,5-Diaminoacridin-9(10H)-one features a unique electronic landscape. The central nitrogen atom and the exocyclic amino groups act as electron-donating groups, increasing the electron density of the aromatic system, particularly at the ortho and para positions. Conversely, the carbonyl group at position 9 is electron-withdrawing, deactivating the ring towards electrophilic attack and activating the C9 position for nucleophilic attack.
The amino groups at positions 4 and 5 are nucleophilic and can participate in a variety of reactions typical for aromatic amines. These include:
Alkylation and Acylation: The lone pair of electrons on the nitrogen atoms makes them susceptible to reaction with electrophiles like alkyl halides and acyl chlorides.
Diazotization: Treatment with nitrous acid can convert the amino groups into diazonium salts, which are versatile intermediates for introducing a wide range of functional groups.
Oxidation: Aromatic amines are prone to oxidation, which can lead to the formation of colored products.
The carbonyl group at the 9-position exhibits the characteristic reactivity of a ketone, albeit influenced by its position within the conjugated heterocyclic system. Its reactivity includes:
Reduction: The carbonyl group can be reduced to a secondary alcohol using various reducing agents.
Nucleophilic Addition: It can undergo addition reactions with nucleophiles, although the aromaticity of the acridone (B373769) system can influence the stability of the tetrahedral intermediate.
Condensation Reactions: The carbonyl group can potentially react with active methylene (B1212753) compounds in the presence of a base.
Regioselectivity and Chemoselectivity in Derivatization Reactions
Predicting the regioselectivity of derivatization reactions on this compound requires consideration of the electronic directing effects of the substituents.
Electrophilic Aromatic Substitution: The two amino groups are strong activating and ortho-, para-directing groups. Therefore, electrophilic attack is most likely to occur at the positions ortho and para to the amino groups. Given the substitution pattern, the most probable sites for electrophilic substitution would be positions 2, 7, 3, and 6. The precise outcome would depend on the reaction conditions and the nature of the electrophile.
Nucleophilic Aromatic Substitution: The acridone system itself is not highly susceptible to nucleophilic aromatic substitution unless activated by strong electron-withdrawing groups or under harsh reaction conditions. However, derivatization at the C9 position via nucleophilic attack on a suitable precursor (e.g., 9-chloroacridine (B74977) derivative) is a common strategy in acridine (B1665455) chemistry.
Chemoselectivity in derivatization reactions would be a key consideration. For instance, in reactions involving both the amino and carbonyl groups, selective reaction at one site over the other would depend on the choice of reagents and reaction conditions. For example, a mild acylating agent might preferentially react with the more nucleophilic amino groups over the less reactive carbonyl group.
Interconversion Dynamics Between Acridine and Acridone Tautomers
This compound can theoretically exist in two tautomeric forms: the acridone form (amide-like) and the 9-hydroxyacridine form (enol-like). This is a type of keto-enol tautomerism within a heterocyclic system.
| Tautomeric Form | Structure |
|---|---|
| Acridone Tautomer | This compound |
| Acridine Tautomer | 4,5-Diamino-9-hydroxyacridine |
For the parent acridone, the equilibrium overwhelmingly favors the acridone tautomer due to the greater stability of the amide-like functionality compared to the enol-like form. Spectroscopic studies on various acridone derivatives have confirmed the predominance of the acridone tautomer in both solution and the solid state. While the electronic effects of the 4,5-diamino substituents might slightly influence the position of this equilibrium, it is highly probable that the acridone form is the dominant species for this compound under normal conditions.
It is important to distinguish this from the amino-imino tautomerism observed in 9-aminoacridine (B1665356) derivatives, where the equilibrium is between an exocyclic amino group and an endocyclic imine. nih.gov For this compound, the primary tautomerism of interest is the acridine-acridone equilibrium.
Electronic and Steric Effects of Substituents on Chemical Transformations
The introduction of further substituents onto the this compound scaffold would significantly modulate its reactivity.
Electronic Effects:
Electron-donating groups (EDGs) , such as alkyl or alkoxy groups, would further activate the aromatic rings towards electrophilic substitution and increase the nucleophilicity of the amino groups.
Electron-withdrawing groups (EWGs) , such as nitro or cyano groups, would deactivate the rings towards electrophilic attack and decrease the nucleophilicity of the amino groups. EWGs would, however, make the acridone system more susceptible to nucleophilic attack.
The position of these substituents would also be crucial in directing further reactions.
Steric Effects:
Steric hindrance can play a significant role in the reactivity of this molecule. Bulky substituents placed near the amino or carbonyl groups could hinder the approach of reagents, thereby reducing the reaction rates or influencing the regioselectivity. For instance, a bulky group at position 4 could sterically shield the amino group at that position as well as the peri-position 5.
The interplay of electronic and steric effects allows for the fine-tuning of the chemical properties of the this compound system for various applications. A summary of the expected effects of substituents is presented in the table below.
| Substituent Type | Position | Expected Effect on Reactivity |
| Electron-Donating Group (EDG) | 2, 3, 6, or 7 | Increased rate of electrophilic substitution. |
| Electron-Withdrawing Group (EWG) | 2, 3, 6, or 7 | Decreased rate of electrophilic substitution. |
| Bulky Group | Near amino groups | Decreased nucleophilicity of the adjacent amino group. |
| Bulky Group | Near carbonyl group | Hindrance to nucleophilic addition at the carbonyl carbon. |
Further experimental and computational studies are necessary to fully elucidate the intricate structure-reactivity relationships of this compound and its derivatives.
Interactions with Biological Systems at the Molecular and Cellular Level Non Clinical Focus
Nucleic Acid Interaction Mechanisms
The primary mechanism by which acridine-based compounds exert their biological effects is through direct interaction with nucleic acids. Their planar structure is ideally suited for insertion between the base pairs of DNA, a process that triggers a cascade of cellular responses.
DNA Intercalation and Binding Affinity
Acridine (B1665455) and acridone (B373769) derivatives are archetypal DNA intercalating agents. The mechanism involves the non-covalent insertion of the flat aromatic ring system between the stacked base pairs of the DNA double helix. This process is primarily driven by hydrophobic and van der Waals forces. Upon insertion, the intercalator disrupts the normal helical structure, causing the DNA to unwind and lengthen to accommodate the molecule. This distortion interferes with the binding of DNA-processing enzymes and can inhibit essential cellular processes like transcription and replication.
The binding affinity of these compounds can be quantified by their binding constants (Kb). Studies on various acridone derivatives, such as imidazoacridinones, have shown binding affinities in the range of 105 M-1, with a binding site size of approximately 2-3 base pairs, which is characteristic of an intercalative binding mode. The presence and position of substituents, such as the amino groups in 4,5-Diaminoacridin-9(10H)-one, are expected to modulate this binding affinity through electrostatic interactions with the phosphate (B84403) backbone of DNA.
Investigation of DNA Topoisomerase I and II Inhibition
A crucial consequence of DNA intercalation is the disruption of the function of topoisomerase enzymes. These enzymes are vital for managing DNA topology by catalyzing the breaking and rejoining of DNA strands to relieve supercoiling during replication and transcription. Many acridine-based compounds are potent inhibitors of topoisomerase II.
These inhibitors can be classified into two main categories:
Topoisomerase Poisons: These agents trap the enzyme-DNA complex after the DNA strand has been cleaved but before it can be re-ligated. This stabilization of the "cleavable complex" transforms the essential enzyme into a cellular toxin, leading to the accumulation of permanent, lethal DNA strand breaks.
Numerous acridine derivatives, including the clinically used drug amsacrine (B1665488) and various imidazoacridinones, function as topoisomerase II poisons. They stimulate the formation of these covalent DNA-protein complexes, a mechanism strongly linked to their cytotoxic effects. Research on new acridine–thiosemicarbazone derivatives has shown significant inhibition of topoisomerase IIα, further establishing this as a primary mechanism of action for the acridine scaffold.
Table 1: Examples of Topoisomerase IIα Inhibition by Acridine Derivatives This table presents data for representative acridine derivatives to illustrate the inhibitory potential of this chemical class.
| Compound | Concentration (µM) | % Inhibition of Topoisomerase IIα | Reference |
|---|---|---|---|
| DL-01 | 100 | 77% | |
| DL-07 | 100 | 74% | |
| DL-08 | 100 | 79% |
Telomerase Inhibition Mechanisms
Telomerase is a specialized reverse transcriptase that maintains the length of telomeres—the protective caps (B75204) at the ends of chromosomes. In most cancer cells, telomerase is reactivated, enabling limitless replication. This makes telomerase an attractive target for anticancer drug design.
A key strategy for telomerase inhibition involves the stabilization of G-quadruplex structures. The guanine-rich sequences of telomeric DNA can fold into these four-stranded secondary structures. The formation and stabilization of G-quadruplexes at the 3' overhang of the telomere can physically obstruct the telomerase enzyme, preventing it from binding and elongating the chromosome end.
Acridine derivatives have been specifically designed to act as G-quadruplex stabilizers. Their planar aromatic surface can stack on the terminal G-quartets of the quadruplex, enhancing its stability. A series of 3,6-disubstituted acridines were developed as potent telomerase inhibitors, with their activity directly linked to this mechanism.
Table 2: Telomerase Inhibition by Representative 3,6-Disubstituted Acridine Derivatives This table shows IC50 values for representative compounds to demonstrate the potential of the acridine scaffold for telomerase inhibition.
| Compound Type | IC50 Against Telomerase (µM) | Reference |
|---|
DNA Structural Perturbations and Topological Changes
Furthermore, intercalation leads to a distinct lengthening of the DNA molecule. Each intercalation event increases the distance between adjacent base pairs by approximately 3.4 Å, the thickness of a planar aromatic ring. These structural and topological changes have profound biological consequences, as they can physically block the processive movement of enzymes like DNA and RNA polymerases along the DNA template, thereby halting replication and transcription.
RNA Binding Characteristics
While the interaction of acridone-based compounds with DNA is well-documented, their binding to RNA is less thoroughly characterized. The structural diversity of RNA, which includes single-stranded regions, double-helical segments (A-form), and complex tertiary structures like loops and junctions, offers multiple potential binding sites for small molecules.
Early studies on aminoacridines indicated that they could inhibit RNA polymerase, an effect attributed in part to their binding to the DNA template and in part to direct interaction with the enzyme itself. More recent work has explored the selective targeting of RNA structures by various small molecules. For example, certain semisynthetic aminoglycoside-acridine conjugates have been investigated for their affinity to the HIV-1 Rev response element RNA. However, for many cytotoxic acridone derivatives, such as the imidazoacridinones, biological activity does not appear to correlate strongly with the inhibition of RNA synthesis, suggesting that DNA-targeted effects are the predominant mechanism of action. The potential for this compound to bind selectively to specific RNA structures remains an area for future investigation.
Protein Interaction Studies
The most significant and well-studied protein interactions for acridone-based compounds are with the DNA-processing enzymes they inhibit, namely topoisomerases and telomerase. These interactions are often mediated by the compound's primary effect on the enzyme's nucleic acid substrate (DNA).
Beyond these key targets, the broader protein interactome of acridones is not well-defined. Non-specific binding to plasma proteins like albumin is a general characteristic of many drugs and influences their pharmacokinetics but is not typically considered a primary mechanism of action. Early reports suggested that aminoacridines might inhibit enzymes involved in oxidation-reduction reactions, but this line of inquiry has been largely superseded by the focus on DNA-interactive mechanisms for their application as anticancer agents. The planar, aromatic nature of the acridone core could potentially facilitate interactions with hydrophobic pockets in various proteins, but the primary biological activity of this class is consistently traced back to its profound effects on DNA structure and function.
Molecular Mechanisms of Cellular Responses (In Vitro and Non-Clinical Models)
No studies detailing the molecular mechanisms of cellular responses to this compound in in vitro or non-clinical models were identified. Research on the broader acridone family indicates a variety of cellular effects, often related to DNA intercalation and topoisomerase inhibition, leading to cytotoxic or anti-proliferative outcomes. mostwiedzy.pl However, the specific pathways affected by this compound, its impact on cell signaling, or its potential to induce processes like apoptosis or cell cycle arrest have not been documented.
Based on a comprehensive search of scientific databases and literature, there is no specific published research on the biological interactions of This compound corresponding to the detailed outline provided. The information available pertains to the general class of acridine/acridone compounds and does not provide the specific data required for a detailed analysis of this particular molecule. Further empirical research is necessary to characterize its biological activity profile.
Induction of Apoptosis and Cell Cycle Modulation in Cell Lines
No studies were found that describe the induction of apoptosis or modulation of the cell cycle in any cell lines upon treatment with this compound.
Impact on Protein Aggregation and Disaggregation Processes
There is no available research detailing the impact of this compound on the processes of protein aggregation or disaggregation.
Modulation of Hypoxia-Inducible Factor (HIF-1α) Pathways
No literature was identified that investigates the ability of this compound to modulate the Hypoxia-Inducible Factor (HIF-1α) pathways.
Inhibition of Epithelial-Mesenchymal Transition (EMT) Processes in Cell Lines
There are no research findings available on the effect of this compound on inhibiting epithelial-mesenchymal transition (EMT) processes in cell lines.
Caspase Activation and Programmed Cell Death Pathways
No data could be located regarding the activation of caspases or the involvement of this compound in programmed cell death pathways.
Advanced Applications of 4,5 Diaminoacridin 9 10h One in Chemical Biology Research
Development of Fluorescent Probes for Biological Systems
The inherent fluorescence of the acridine (B1665455) ring system is a key feature that has been extensively exploited in the design of fluorescent probes. The introduction of amino groups at the 4 and 5 positions of the acridin-9(10H)-one scaffold can enhance quantum yield and provide handles for further chemical modification, allowing for the fine-tuning of photophysical properties and the introduction of specific recognition elements.
The planar structure of the acridine core is well-suited for intercalation between the base pairs of double-stranded DNA and for binding to RNA structures. This interaction can lead to significant changes in the fluorescent properties of the molecule, a phenomenon that has been widely utilized for the detection and imaging of nucleic acids. While specific studies on 4,5-Diaminoacridin-9(10H)-one as a DNA/RNA stain are not extensively documented, the behavior of related acridine derivatives provides a strong basis for its potential in this application. For instance, acridine orange is a well-known dye that exhibits green fluorescence when bound to double-stranded DNA and red fluorescence when associated with single-stranded RNA, allowing for the differentiation of these nucleic acids in cells. wilddata.cn
The introduction of the 4,5-diamino substituents is expected to influence the binding affinity and selectivity of the acridone (B373769) scaffold for different nucleic acid structures, including G-quadruplexes. nih.gov The amino groups can participate in hydrogen bonding interactions with the phosphate (B84403) backbone or the bases of the nucleic acid, potentially enhancing the stability of the complex and modulating the fluorescence output.
Table 1: Potential Fluorescent Properties of this compound as a Nucleic Acid Probe (Hypothetical)
| Property | Expected Characteristic | Rationale |
| Binding Mode | Intercalation and/or groove binding | Planar acridine core facilitates insertion between base pairs. |
| Fluorescence Change upon Binding | Enhancement of quantum yield | Restriction of intramolecular motion upon binding to nucleic acids. |
| Potential Selectivity | G-quadruplexes, AT-rich regions | Substituents on the acridine ring can direct binding to specific DNA or RNA structures. |
| Cellular Application | Live and fixed cell imaging of nucleus and mitochondria | Cell-permeant nature of some acridine derivatives allows for intracellular staining. |
Derivatives of the acridine scaffold have been investigated as inhibitors of various enzymes, and this interaction can be coupled with a fluorescence readout to create probes for enzyme activity. acs.orgresearchgate.net Structure-activity relationship (SAR) studies on acridine-based inhibitors have shown that substitution patterns on the acridine ring are critical for both potency and selectivity. acs.orgresearchgate.net While direct application of this compound as a fluorescent probe for protein and enzyme activity is an area for further research, the principles from related compounds can be applied.
For example, a fluorescent probe for a specific enzyme could be designed by attaching a recognition moiety for the enzyme's active site to the this compound core. Upon binding to the enzyme, a change in the fluorescence of the acridone moiety could be observed. Alternatively, the probe could be a substrate for the enzyme, where the enzymatic reaction leads to a change in the fluorescence properties of the acridone.
9-Aminoacridine (B1665356) is a well-established fluorescent probe for measuring pH gradients across biological membranes. nih.gov Its fluorescence is quenched in acidic environments due to the protonation of the acridine nitrogen. This property allows for the real-time monitoring of pH changes in cellular compartments. The presence of two amino groups in this compound is expected to modulate the pKa of the acridine nitrogen and potentially introduce additional pH-sensitive fluorescence responses.
The amino groups themselves can be protonated at different pH values, leading to shifts in the absorption and emission spectra of the molecule. This could potentially allow for the development of ratiometric pH sensors, where the ratio of fluorescence intensity at two different wavelengths is used to determine the pH, providing a more robust measurement that is independent of the probe concentration.
Table 2: Potential pH-Sensing Properties of this compound
| pH Range | Potential Fluorescence Response | Underlying Mechanism |
| Acidic | Fluorescence quenching or spectral shift | Protonation of the acridine ring nitrogen and/or amino groups. |
| Neutral to Basic | High fluorescence | Deprotonated form of the molecule. |
The design of fluorescent probes that specifically target subcellular organelles is a major goal in chemical biology. rsc.orgnih.gov The physicochemical properties of a molecule, such as its lipophilicity and charge, play a crucial role in its subcellular distribution. Acridine derivatives have been shown to localize in specific organelles. For instance, the lipophilic cation 10-N-nonyl acridine orange accumulates in mitochondria due to the mitochondrial membrane potential.
By modifying the amino groups of this compound with specific targeting moieties, it is possible to direct the probe to various organelles. For example, attaching a morpholine (B109124) or a weakly basic amine could lead to lysosomal accumulation, while a triphenylphosphonium cation could target the mitochondria. The inherent fluorescence of the this compound core would then allow for the visualization of these organelles.
Chemical Tools for Modulating and Investigating Biological Processes
Beyond their role as passive reporters, acridine derivatives can be designed to actively modulate biological processes. Their ability to interact with key biological macromolecules makes them valuable as inhibitors or modulators of specific cellular pathways.
The acridine scaffold has been a cornerstone in the development of DNA-targeting anticancer agents. acs.orgmdpi.com Amsacrine (B1665488), a derivative of 9-aminoacridine, is a clinically used topoisomerase II inhibitor. The mechanism of action of these compounds often involves the stabilization of the covalent DNA-topoisomerase complex, leading to DNA strand breaks and apoptosis. The substitution pattern on the acridine ring is critical for the activity and selectivity of these inhibitors.
More recently, 4,5-di-substituted acridone derivatives have been designed as ligands with high affinity and selectivity for G-quadruplex DNA, which are non-canonical DNA structures found in telomeres and promoter regions of oncogenes. nih.gov Stabilization of these structures can inhibit the activity of telomerase and downregulate the expression of oncogenes, making these compounds promising as anticancer agents. The 4,5-diamino substitution pattern in this compound could contribute favorably to G-quadruplex binding through hydrogen bonding interactions with the guanine-rich quartets.
Table 3: Potential as a Molecular Modulator
| Biological Target | Potential Modulatory Effect | Design Rationale |
| Topoisomerase II | Inhibition of enzyme activity | Acridine core intercalates into DNA, stabilizing the enzyme-DNA complex. |
| Telomeric G-quadruplex DNA | Stabilization of the G-quadruplex structure | Planar acridine core stacks on the G-quartet, and amino groups form hydrogen bonds. |
Utilization in Biomimetic Chemical Systems
Biomimetic chemistry aims to mimic biological processes using synthetic systems, providing insights into natural mechanisms and enabling the development of novel catalysts and materials. ijcce.ac.ir The acridine scaffold, the core structure of this compound, has been investigated in the context of biomimetic catalysis. For instance, the direct epoxidation of acridine has been achieved using a biomimetic catalytic system based on a Mn(III) porphyrin, which mimics the action of cytochrome P450 enzymes. nih.gov This reaction proceeds under mild conditions with hydrogen peroxide as a green oxidant. nih.gov
The planarity of the acridine ring is a crucial feature for its biological activity, particularly its ability to intercalate into DNA. nih.gov Theoretical calculations have shown that even after epoxidation, the acridine core maintains a significant degree of planarity, which is essential for such interactions. nih.gov While this specific research focused on the parent acridine, the findings suggest that derivatives like this compound could be similarly employed in biomimetic systems. The amino and carbonyl functional groups on the this compound scaffold could be further exploited to coordinate with metal centers, creating novel biomimetic catalysts for a range of transformations.
| Biomimetic System Component | Function/Role | Potential Application with this compound |
| Acridinone (B8587238) Scaffold | Planar aromatic core | Mimicking enzymatic cofactors, DNA intercalation studies |
| Mn(III) Porphyrin | Biomimetic catalyst | Catalyzing oxidation reactions of the acridinone core |
| Hydrogen Peroxide | Green oxidant | Enabling environmentally friendly chemical transformations |
| Amino and Carbonyl Groups | Functional handles | Coordination sites for metal ions to create novel catalysts |
Tools for Host-Guest Recognition Studies
Host-guest chemistry involves the study of complexes formed between two or more molecules or ions held together by non-covalent forces. wikipedia.org These interactions are fundamental to many biological processes, including enzyme-substrate binding and receptor-ligand recognition. wikipedia.org The design of synthetic hosts that can selectively bind to specific guest molecules is a major focus of supramolecular chemistry. thno.org
The planar aromatic surface and the presence of hydrogen bond donors (amino groups) and acceptors (carbonyl group) on this compound make it an interesting candidate for host-guest chemistry. It could potentially act as a guest, fitting into the cavity of a larger host molecule, or as a host for smaller guest molecules. For example, the acridinone core could engage in π-π stacking interactions with other aromatic systems, while the amino and carbonyl groups could form specific hydrogen bonds.
While direct studies on the host-guest chemistry of this compound are not extensively reported, the principles of supramolecular chemistry suggest its potential. For instance, macrocyclic hosts like cyclodextrins, which have a hydrophobic inner cavity and a hydrophilic exterior, are known to encapsulate hydrophobic guest molecules in aqueous solutions. nih.gov The acridinone core of this compound could potentially be encapsulated within such a host. Conversely, the functional groups on the acridinone could be modified to create a cavity, allowing it to act as a host for specific guests.
| Host/Guest Component | Potential Interaction | Significance in Recognition Studies |
| This compound (as Guest) | Encapsulation within a macrocyclic host (e.g., cyclodextrin) | Studying non-covalent interactions in a defined microenvironment |
| This compound (as Host) | Binding of small molecules or ions through hydrogen bonding and π-π stacking | Development of synthetic receptors for specific analytes |
| Aromatic Core | π-π stacking interactions | Probing aromatic interactions in molecular recognition |
| Amino and Carbonyl Groups | Hydrogen bonding | Directing the specific orientation of guest molecules |
Chemo-Proteomics and Activity-Based Protein Profiling Applications
Chemo-proteomics and activity-based protein profiling (ABPP) are powerful techniques used to study protein function and identify drug targets in complex biological systems. wikipedia.orgmalariaworld.org ABPP utilizes chemical probes that covalently bind to the active sites of specific classes of enzymes, allowing for their detection and quantification. wikipedia.org These probes typically consist of a reactive group (or "warhead") that forms the covalent bond, a recognition element that directs the probe to the target enzyme class, and a reporter tag for detection. wikipedia.org
The acridinone scaffold of this compound can serve as a versatile platform for the design of activity-based probes. Its fluorescent properties make it a potential built-in reporter tag, eliminating the need for an external fluorophore. mdpi.com The amino groups can be readily functionalized to introduce a reactive warhead and a recognition element.
For example, an acridinone-based probe could be designed to target a specific class of enzymes by attaching a recognition element that mimics the enzyme's natural substrate. A reactive group, such as a fluorophosphonate or an epoxide, could be incorporated to form a covalent bond with a nucleophilic residue in the enzyme's active site. The inherent fluorescence of the acridinone core would then allow for the visualization of the labeled enzymes by techniques such as gel electrophoresis or fluorescence microscopy.
While specific ABPP probes based on this compound are not yet widely reported, the principles of probe design and the chemical tractability of the acridinone scaffold suggest significant potential in this area. The development of such probes could enable the profiling of enzyme activities in various disease states and facilitate the discovery of new therapeutic targets.
| ABPP Probe Component | Function | Implementation with this compound |
| Recognition Element | Directs the probe to a specific enzyme class | Attached to the amino groups of the acridinone scaffold |
| Reactive Group (Warhead) | Forms a covalent bond with the active site of the target enzyme | Incorporated into the structure via functionalization of the amino groups |
| Reporter Tag | Enables detection and quantification of labeled enzymes | The inherent fluorescence of the acridinone core can serve as the reporter |
Future Directions and Emerging Research Avenues for 4,5 Diaminoacridin 9 10h One
Rational Design and Synthesis of Functionally Tailored Analogues
The future development of 4,5-Diaminoacridin-9(10H)-one as a therapeutic agent will heavily rely on the principles of rational drug design to create analogues with enhanced potency, selectivity, and pharmacokinetic profiles. The core acridone (B373769) structure provides a versatile template for chemical modification. nih.gov Future synthetic strategies will likely focus on substitutions at the amino groups and the aromatic rings to modulate the compound's biological activity.
Structure-activity relationship (SAR) studies will be pivotal in guiding the synthesis of these new derivatives. nih.govmdpi.com By systematically altering functional groups on the acridone scaffold, researchers can identify key structural features that govern the molecule's interaction with biological targets. For instance, modifying the amino substituents could influence the compound's solubility, cell permeability, and binding affinity to target proteins.
A key objective will be to synthesize analogues that can overcome mechanisms of drug resistance, a common challenge in cancer therapy. nih.gov The design of novel acridone derivatives has shown promise in circumventing multidrug resistance mediated by efflux pumps like P-glycoprotein. nih.gov By extension, future research on this compound analogues will likely explore modifications aimed at evading these resistance mechanisms.
Table 1: Potential Modifications for Analogue Synthesis
| Modification Site | Potential Functional Groups | Desired Outcome |
| 4,5-Amino Groups | Alkyl chains, Aromatic rings, Heterocycles | Enhanced target binding, Improved cell uptake |
| Acridone Core | Electron-donating/withdrawing groups | Modulated electronic properties, Altered reactivity |
| N-10 Position | Alkyl or aryl substituents | Increased solubility, Modified pharmacokinetic properties |
Synergistic Integration of Computational and Experimental Methodologies
The convergence of computational modeling and experimental validation offers a powerful paradigm for accelerating the discovery and optimization of novel therapeutics based on the this compound scaffold. In silico techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can provide valuable insights into the potential biological activity of designed analogues before their synthesis. iajpr.comresearchgate.net
Molecular docking studies can predict the binding modes and affinities of this compound and its derivatives with various biological targets. jppres.com This computational screening can help prioritize the synthesis of compounds with the highest likelihood of potent activity. For example, docking simulations can be used to assess the interaction of novel analogues with the active sites of enzymes like topoisomerases, which are known targets for some acridine (B1665455) compounds. researchgate.net
QSAR models can establish mathematical relationships between the chemical structures of a series of compounds and their biological activities. nih.gov By analyzing a dataset of synthesized analogues and their experimentally determined potencies, researchers can develop predictive QSAR models. These models can then be used to estimate the activity of virtual compounds, further guiding the design of more effective derivatives. The integration of these computational predictions with experimental data from in vitro and in vivo assays creates a feedback loop that can significantly streamline the drug development process. amsterdamumc.nl
Exploration of Novel Biological Targets and Undiscovered Mechanisms of Action
While acridine derivatives are known to interact with established anticancer targets such as DNA and topoisomerase enzymes, a significant area for future research lies in the identification of novel biological targets and the elucidation of undiscovered mechanisms of action for this compound. nih.govresearchgate.net This exploration could reveal new therapeutic applications and provide a deeper understanding of the compound's cellular effects.
One promising avenue is the investigation of its potential to target G-quadruplex (G4) structures, which are found in telomeres and the promoter regions of oncogenes like c-MYC. nih.govrsc.orgnih.gov Stabilization of these structures by small molecules can inhibit telomerase activity and downregulate the expression of cancer-related genes. The planar aromatic system of the acridone core makes this compound a candidate for G4 stabilization.
Furthermore, the impact of this compound on various cellular signaling pathways implicated in cancer progression warrants investigation. Kinases, for example, are crucial regulators of cell growth and proliferation and are prominent targets in oncology. nih.gov High-throughput screening of this compound and its analogues against a panel of kinases could uncover novel inhibitory activities. Unraveling the complete mechanism of action will be crucial for its development as a targeted therapeutic agent.
Advancements in Microfluidic and Nanoscience Applications
Microfluidic systems can be employed for the controlled and reproducible synthesis of nanoparticles encapsulating this compound. researchgate.netnih.gov These platforms allow for precise control over particle size and drug loading, which are critical parameters for optimizing drug delivery. The ability to fabricate nanoparticles with consistent properties is a significant advantage over traditional batch synthesis methods.
Nanoscience offers the potential to develop targeted drug delivery systems for this compound. By encapsulating the compound in nanoparticles, such as liposomes or polymeric micelles, its solubility and stability can be enhanced. Furthermore, the surface of these nanoparticles can be functionalized with targeting ligands, such as antibodies or peptides, to direct the drug specifically to cancer cells, thereby minimizing off-target effects and improving the therapeutic index. The development of such acridone-based nanosystems represents a promising frontier for enhancing the clinical utility of this class of compounds.
Q & A
Q. What are the established synthetic methodologies for 4,5-Diaminoacridin-9(10H)-one and its derivatives, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis of acridinone derivatives typically involves acid-catalyzed cyclization or demethylation steps. For example, 4,5-dimethoxyacridin-9(10H)-one can be synthesized via sulfuric acid-mediated cyclization of substituted benzamides at 100°C, yielding 72% after recrystallization in acetic acid . Subsequent demethylation using pyridinium chloride at 220°C produces dihydroxy derivatives (55% yield), with purity confirmed via NMR and melting point analysis . Functionalization (e.g., chalcone formation) employs KOH in ethanol for aldol condensation, achieving yields sensitive to stoichiometry and solvent polarity . Key variables include temperature, catalyst choice, and purification methods (e.g., recrystallization vs. column chromatography).
Q. Which spectroscopic and analytical techniques are most effective for characterizing the structural integrity of this compound derivatives?
- Methodological Answer : Structural validation relies on multinuclear NMR (¹H, ¹³C), IR spectroscopy, and mass spectrometry. For instance:
- ¹H NMR (DMSO-d₆): Protons adjacent to electron-withdrawing groups (e.g., carbonyl) resonate downfield (δ 9.08–10.87 ppm for NH/OH) .
- IR : Stretching frequencies at ~1650–1750 cm⁻¹ confirm carbonyl groups, while broad peaks near 3200–3400 cm⁻¹ indicate NH/OH moieties .
- MS : Molecular ion peaks ([M⁺]) and fragmentation patterns (e.g., m/z 255.1 for dimethoxy derivatives) validate molecular weight .
Melting point consistency and elemental analysis (C, H, N) further confirm purity .
Advanced Research Questions
Q. How can thermodynamic parameters of anion interactions with this compound be systematically investigated using calorimetric and spectroscopic methods?
- Methodological Answer : Isothermal titration calorimetry (ITC) and fluorescence quenching are critical for studying anion binding. For a related compound (4,5-diacetamidoacridinone), chloride and bromide exhibited simple association (ΔG ≈ -5 kcal/mol), while fluoride and benzoate showed a two-step process: initial entropy-driven binding (ΔS > 0) followed by deprotonation (ΔH < 0) . Adapting this protocol requires pH-controlled titrations and monitoring chemical shift changes in ¹H NMR (e.g., NH peak disappearance upon deprotonation) .
Q. What experimental and computational approaches are employed to resolve contradictions in substituent effects on acridinone reactivity and spectral data?
- Methodological Answer : Discrepancies arise from substituent electronic/steric effects. For example:
- Electron-withdrawing groups (e.g., -Cl, -Br) downfield-shift carbonyl ¹³C NMR signals (δ 178–180 ppm) and reduce solubility .
- Electron-donating groups (e.g., -OCH₃) increase basicity, enhancing anion binding affinity .
Computational DFT studies can predict NMR chemical shifts and optimize reaction pathways (e.g., Fukui indices for electrophilic substitution sites). Discrepancies in reported yields (e.g., 44% vs. 82% for aryl-substituted derivatives) are resolved by controlling moisture levels or using inert atmospheres during synthesis .
Q. In multi-step syntheses of acridinone derivatives, how can researchers optimize solvent and catalyst systems to enhance reaction efficiency and selectivity?
- Methodological Answer : Solvent polarity and catalyst strength dictate reaction outcomes:
- Cyclization : Concentrated H₂SO₄ promotes electrophilic aromatic substitution but requires careful quenching to avoid side products .
- Demethylation : Pyridinium chloride in molten phase (220°C) selectively removes methyl groups without degrading the acridinone core .
- Functionalization : Polar aprotic solvents (DMF) improve chalcone formation yields under microwave irradiation, reducing reaction time from hours to minutes .
Q. What mechanistic insights can be derived from comparative studies of deprotection/functionalization reactions in acridinone derivatives with varying substituents?
- Methodological Answer : Deprotection (e.g., demethylation) follows acid-catalyzed SN2 mechanisms, with steric hindrance from 4,5-substituents slowing kinetics . Functionalization (e.g., pyrazole formation) involves nucleophilic attack by hydrazine derivatives, where electron-rich aryl groups accelerate reaction rates . Comparative TLC and HPLC tracking of intermediates identifies rate-limiting steps, while X-ray crystallography (where feasible) resolves regioselectivity issues in polysubstituted derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
